BenchChemオンラインストアへようこそ!

Butyl[1-(2-methylphenyl)ethyl]amine

Lipophilicity Drug Design Pharmacokinetics

Source Butyl[1-(2-methylphenyl)ethyl]amine (CAS 91339-16-3) for advanced R&D. Its ortho-methyl and N-butyl substitutions confer unique steric hindrance and enhanced lipophilicity (LogP ≈3.8), critical for differentiating muscarinic antagonist and TAAR1 signaling studies. This chiral scaffold is essential for focused library synthesis and forensic validation, not interchangeable with generic analogs. Ensure your research precision by procuring this specific, high-purity (≥95%) reference standard.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Cat. No. B13084006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl[1-(2-methylphenyl)ethyl]amine
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCCCCNC(C)C1=CC=CC=C1C
InChIInChI=1S/C13H21N/c1-4-5-10-14-12(3)13-9-7-6-8-11(13)2/h6-9,12,14H,4-5,10H2,1-3H3
InChIKeyIUBIYHQARZNQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl[1-(2-methylphenyl)ethyl]amine: Chemical Identity and Baseline Characteristics for Procurement


Butyl[1-(2-methylphenyl)ethyl]amine (CAS 91339-16-3, molecular formula C13H21N, MW 191.31 g/mol) is a secondary phenethylamine derivative characterized by an N‑butyl substitution on a 1‑(2‑methylphenyl)ethylamine scaffold [1]. The compound is classified as an aliphatic amine with a substituted aromatic ring [1]. Structurally, it features an ortho‑methyl group on the phenyl ring, which introduces steric hindrance and alters electronic distribution compared to unsubstituted or para‑substituted analogs [2]. The compound is available from research chemical suppliers at a typical purity of ≥95% .

Why In‑Class Substitution of Butyl[1-(2-methylphenyl)ethyl]amine Is Not Advisable


Phenethylamine derivatives cannot be interchanged indiscriminately because even minor structural modifications—such as the position of the methyl group on the phenyl ring or the length of the N‑alkyl chain—can profoundly influence lipophilicity, receptor binding kinetics, metabolic stability, and synthetic accessibility [1]. The ortho‑methyl group in Butyl[1-(2-methylphenyl)ethyl]amine introduces steric constraints that can attenuate MAO‑mediated oxidative deamination relative to para‑substituted congeners [1], while the N‑butyl substituent increases calculated LogP by approximately 1.5–2.0 units compared to the primary amine analog, thereby altering membrane permeability and tissue distribution . These molecular determinants preclude generic substitution in both pharmacological and analytical contexts, necessitating compound‑specific characterization.

Quantitative Differentiation of Butyl[1-(2-methylphenyl)ethyl]amine Relative to Structural Analogs


Lipophilicity (LogP) Enhancement via N‑Butyl Substitution

The N‑butyl substituent in Butyl[1-(2-methylphenyl)ethyl]amine elevates calculated LogP relative to the corresponding primary amine, 1‑(2‑methylphenyl)ethanamine. Predicted LogP values for N‑butyl phenethylamines range from 3.76 to 4.14, whereas the unsubstituted primary amine exhibits a predicted LogP of approximately 1.9 . This lipophilicity increase (ΔLogP ≈ +1.9) correlates with enhanced passive membrane permeability and is consistent with trends observed in homologous N‑alkyl phenethylamine series .

Lipophilicity Drug Design Pharmacokinetics

Ortho‑Methyl Substitution Confers MAO Substrate Specificity

The ortho‑methyl group on the phenyl ring of Butyl[1-(2-methylphenyl)ethyl]amine distinguishes it from para‑ and meta‑substituted regioisomers in terms of monoamine oxidase (MAO) substrate recognition. Kinetic studies on a series of N‑alkyl phenethylamines demonstrate that ortho‑substitution consistently reduces catalytic efficiency (kcat/Km) relative to unsubstituted or para‑substituted analogs, with kcat values decreasing by approximately 40–60% for MAO‑B and 30–50% for MAO‑A [1]. This regioselective attenuation of oxidative deamination prolongs the half‑life of ortho‑methyl derivatives in biological matrices.

Monoamine Oxidase Metabolic Stability Structure‑Activity Relationship

Defined Purity Specification for Reproducible Research

Butyl[1-(2-methylphenyl)ethyl]amine is supplied with a minimum purity of 95% as certified by the vendor's analytical QC . In contrast, many custom‑synthesized in‑class analogs are often provided without a formal Certificate of Analysis or at lower, unspecified purity. The documented purity specification reduces experimental variability in dose‑response assays and ensures that observed biological effects are attributable to the compound rather than impurities.

Analytical Chemistry Quality Control Reference Standard

Potential Muscarinic Receptor Antagonist Activity (Class‑Level Patent Evidence)

Compounds structurally related to Butyl[1-(2-methylphenyl)ethyl]amine, particularly those containing a butyl‑linked heterocyclic moiety, are disclosed as muscarinic receptor antagonists in US Patent US20040087581A1 [1]. The patent describes N‑butyl‑phenethylamine derivatives with IC50 values against M1–M5 muscarinic receptor subtypes ranging from 10 nM to 5 μM in radioligand binding assays [1]. While direct data for the exact target compound are not available, its core scaffold is encompassed within the generic formula, suggesting potential for similar antagonist activity.

Muscarinic Receptor Antagonist Neurological Disorders

Predicted TAAR1 Agonist Activity Based on Phenethylamine Scaffold

The core phenethylamine scaffold of Butyl[1-(2-methylphenyl)ethyl]amine is a known pharmacophore for trace amine‑associated receptor 1 (TAAR1) agonism. 2‑Methylphenethylamine (2‑MPEA), a simpler analog, acts as a TAAR1 agonist with an EC50 of approximately 500–1000 nM in cAMP accumulation assays [1]. The addition of an N‑butyl group and an α‑methyl branch is predicted to enhance TAAR1 affinity and selectivity based on structure‑activity relationship (SAR) studies of N‑alkyl phenethylamines [2]. Computational docking suggests that the butyl chain can occupy a hydrophobic sub‑pocket within the TAAR1 binding site, potentially lowering the EC50 by an order of magnitude relative to the unsubstituted lead.

Trace Amine‑Associated Receptor 1 GPCR Neuromodulation

Synthetic Versatility as a Chiral Building Block

Butyl[1-(2-methylphenyl)ethyl]amine contains a stereogenic center at the α‑carbon, making it a valuable chiral building block for asymmetric synthesis. Lithiation studies on 2‑(2‑methylphenyl)ethanamine derivatives demonstrate that α‑lithiation occurs regioselectively adjacent to the phenyl ring, enabling electrophilic functionalization to introduce diverse substituents in high yield (typically >80%) [1]. This contrasts with para‑substituted analogs, where lateral lithiation often predominates, limiting regiochemical control [1]. The ortho‑methyl group thus directs metallation to the α‑position, providing a unique synthetic handle for constructing enantiomerically enriched compounds.

Asymmetric Synthesis Chiral Amine Building Block

Priority Research and Industrial Application Scenarios for Butyl[1-(2-methylphenyl)ethyl]amine


Medicinal Chemistry: Lead Optimization for Muscarinic Receptor Antagonists

Butyl[1-(2-methylphenyl)ethyl]amine can serve as a core scaffold for generating focused libraries of muscarinic receptor antagonists. Based on patent disclosures, N‑butyl phenethylamine derivatives exhibit muscarinic antagonist activity with IC50 values in the nanomolar to low micromolar range [1]. The compound's ortho‑methyl group and chiral center provide vectors for further diversification via α‑lithiation and reductive amination, enabling rapid exploration of structure‑activity relationships around the muscarinic pharmacophore [2].

Neuroscience Research: Tool Compound for TAAR1 Pharmacology

Given the predicted enhancement in TAAR1 potency conferred by the N‑butyl substituent, Butyl[1-(2-methylphenyl)ethyl]amine is a candidate tool compound for probing TAAR1‑mediated signaling in cellular and in vivo models. Its higher calculated LogP (≈3.8) suggests improved brain penetration relative to primary amine analogs, making it suitable for behavioral and neurochemical studies where CNS exposure is critical .

Analytical Chemistry: Reference Standard for Designer Drug Screening

The compound's mass spectral profile is included in the Wiley Designer Drugs library [3], establishing it as a validated reference standard for forensic and toxicological laboratories. Its distinct fragmentation pattern (GC‑MS) enables unambiguous identification and differentiation from isomeric phenethylamines, reducing false positives in seized drug analysis and clinical toxicology screens.

Organic Synthesis: Chiral Building Block for Asymmetric Catalysis

The α‑stereocenter and ortho‑directing methyl group make Butyl[1-(2-methylphenyl)ethyl]amine an attractive chiral auxiliary or building block for the synthesis of enantiomerically pure amines. The regioselective α‑lithiation pathway [2] allows for the introduction of electrophiles with retention of stereochemistry, streamlining the preparation of complex, chiral intermediates for pharmaceutical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl[1-(2-methylphenyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.